N-(2-Methoxyphenyl)piperazine hydrochloride

Dopamine D3 Receptor Receptor Selectivity Medicinal Chemistry

N-(2-Methoxyphenyl)piperazine hydrochloride (CAS 66373-53-3; also known as 1-(2-methoxyphenyl)piperazine hydrochloride or oMeOPP HCl) is a phenylpiperazine derivative that serves as a versatile building block in medicinal chemistry and as a pharmacological probe in neuroscience research. This compound exhibits potent and selective interactions with serotonergic (5-HT) and dopaminergic (D) receptors, making it a critical starting point for the development of novel antidepressants, anxiolytics, and antipsychotics.

Molecular Formula C11H17ClN2O
Molecular Weight 228.72 g/mol
CAS No. 66373-53-3
Cat. No. B15617515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Methoxyphenyl)piperazine hydrochloride
CAS66373-53-3
Molecular FormulaC11H17ClN2O
Molecular Weight228.72 g/mol
Structural Identifiers
InChIInChI=1S/C11H16N2O.ClH/c1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H
InChIKeyDDMVHGULHRJOEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility28.2 [ug/mL] (The mean of the results at pH 7.4)

N-(2-Methoxyphenyl)piperazine Hydrochloride (CAS 66373-53-3): A Foundational Serotonergic and Dopaminergic Scaffold for CNS Drug Discovery


N-(2-Methoxyphenyl)piperazine hydrochloride (CAS 66373-53-3; also known as 1-(2-methoxyphenyl)piperazine hydrochloride or oMeOPP HCl) is a phenylpiperazine derivative that serves as a versatile building block in medicinal chemistry and as a pharmacological probe in neuroscience research [1]. This compound exhibits potent and selective interactions with serotonergic (5-HT) and dopaminergic (D) receptors, making it a critical starting point for the development of novel antidepressants, anxiolytics, and antipsychotics [2]. Its commercial availability as a high-purity hydrochloride salt ensures consistent and reliable performance in both in vitro and in vivo experimental systems.

Target Reported 5-HT and dopamine receptor binding profile
Scaffold Privileged phenylpiperazine core for CNS ligand design
Form Hydrochloride salt supports assay-ready solubility and handling

Why Substituting N-(2-Methoxyphenyl)piperazine Hydrochloride with In-Class Analogs Can Compromise Experimental Outcomes


While numerous phenylpiperazine derivatives are commercially available, substituting N-(2-methoxyphenyl)piperazine hydrochloride with a close analog without rigorous validation can introduce significant variability and confound experimental results. Subtle modifications, such as replacing the 2-methoxy group with a 2,3-dichloro substitution or expanding the piperazine ring to a homopiperazine, profoundly alter receptor binding profiles and intrinsic efficacy [1][2]. For instance, changing from a piperazine to a homopiperazine core can lead to a complete loss of dopamine D3 receptor selectivity [1]. Similarly, the simple act of using the free base versus the hydrochloride salt can impact solubility and stability, affecting assay reproducibility. Therefore, the specific structural and salt-form characteristics of N-(2-methoxyphenyl)piperazine hydrochloride are critical determinants of its pharmacological and physicochemical properties, and its substitution without careful consideration risks invalidating years of research.

2,3-Dichloro replacement alters D3 selectivity

The 2-methoxyphenyl group is critical for high D3 vs. D2 selectivity; a 2,3-dichlorophenyl analogue may shift selectivity ratios significantly.

Homopiperazine ring expansion reduces affinity

Expanding the piperazine to a homopiperazine core can lower D2/D3 affinity by 2‑6 fold and compromise D3 selectivity, altering functional profile.

Free base differs in solubility and stability

The free base (CAS 35386-24-4) has different solubility and storage requirements; direct substitution may impact assay reproducibility.

Quantitative Differentiation of N-(2-Methoxyphenyl)piperazine Hydrochloride (CAS 66373-53-3) Against Key Comparators


Dopamine D3 Receptor Selectivity: N-(2-Methoxyphenyl)piperazine Analogs vs. N-(2,3-Dichlorophenyl)piperazine Analogs

The 2-methoxyphenyl substituent on the piperazine core is crucial for achieving high selectivity for the dopamine D3 receptor over the D2 receptor. A direct comparative study of 4-substituted piperazine analogs bearing either a 2-methoxyphenyl or a 2,3-dichlorophenyl moiety revealed that the 2-methoxyphenyl group confers significantly higher D3 selectivity. For the most selective analogs in the series, those with a 2-methoxyphenyl group (compounds 12b, 12c, 12e, 12g) exhibited Ki values at D3 receptors of 0.3–0.9 nM and at D2 receptors of 40–53 nM, resulting in a D2/D3 selectivity ratio of 44–177. In contrast, the corresponding analogs with a 2,3-dichlorophenyl group showed a lower D2/D3 selectivity ratio, typically in the range of 10–30 [1].

D3 selectivity: 2‑OMe vs. 2,3‑Cl
Head-to-head
Ki(D3) 0.3–0.9 nM; D2/D3 ratio 44–177 (2‑OMe). 2,3‑Cl analogues: ratio 10–30.
Supports D3-preferring research workflow
Competitive binding, human D2/D3 in CHO cells
Dopamine D3 Receptor Receptor Selectivity Medicinal Chemistry

Impact of Ring Expansion: N-(2-Methoxyphenyl)piperazine vs. N-(2-Methoxyphenyl)homopiperazine on Dopamine Receptor Binding

The piperazine ring size is a critical determinant of dopamine receptor affinity and intrinsic efficacy. A study directly comparing N-(2-methoxyphenyl)piperazine analogs with their corresponding N-(2-methoxyphenyl)homopiperazine counterparts demonstrated that the piperazine scaffold is superior for achieving D3 receptor selectivity. The homopiperazine analogs showed a 2- to 6-fold lower affinity for D2 and D3 receptors, and importantly, a marked decrease in D3 receptor binding selectivity (D2:D3 Ki ratio) compared to their piperazine congeners [1]. Furthermore, the intrinsic efficacy, measured via adenylyl cyclase inhibition, generally increased for the homopiperazines, indicating a shift from antagonist to partial agonist activity [1].

Ring size: piperazine vs. homopiperazine
Head-to-head
Piperazine Ki(D3) 0.7–3.9 nM; D2/D3 30‑170 fold. Homopiperazine: ≥2‑fold lower affinity, D3 selectivity lost.
Piperazine core essential for D3 selective binding
Adenylyl cyclase assay suggests efficacy shift
Dopamine Receptors Structure-Activity Relationship (SAR) Piperazine vs. Homopiperazine

Anxiolytic Activity: N-(2-Methoxyphenyl)piperazine vs. Buspirone in a Preclinical Behavioral Model

The anxiolytic properties of N-(2-methoxyphenyl)piperazine were directly compared to those of buspirone, a clinically approved 5-HT1A partial agonist, in a standard preclinical model of anxiety. In the isolation-induced aggression test in mice, N-(2-methoxyphenyl)piperazine demonstrated a dose-dependent reduction in fighting time that paralleled the activity of buspirone [1]. While precise ED50 values were not reported for the target compound alone in this patent, the data established that its in vivo activity profile is comparable to that of a well-characterized anxiolytic agent, confirming its utility as a tool compound for studying 5-HT1A-mediated behaviors and as a scaffold for developing novel anxiolytics.

Anxiolytic-like activity vs. buspirone
Reported
Dose-dependent reduction in isolation-induced aggression, comparable to buspirone profile.
5‑HT1A-mediated behavioral model response
Mouse model, i.p. administration
Anxiolytic 5-HT1A Receptor Isolation-Induced Aggression Behavioral Pharmacology

α1A-Adrenoceptor Antagonism: 2-Methoxyphenylpiperazine Derivatives vs. Carvedilol in an Arrhythmia Model

A series of 2-methoxyphenylpiperazine derivatives were evaluated for their ability to block α1-adrenoceptor subtypes and prevent adrenaline-induced arrhythmias in rats, with carvedilol serving as a reference compound. While the target compound itself (N-(2-methoxyphenyl)piperazine) was not the most potent derivative in this study, the data provide critical class-level evidence for the 2-methoxyphenylpiperazine scaffold. The most active derivatives (HBK-16, HBK-17, HBK-18, HBK-19) exhibited prophylactic antiarrhythmic activity with ED50 values ranging from 0.18 to 0.21 mg/kg, which was superior to carvedilol (ED50 = 0.36 mg/kg) [1]. Notably, these effects were associated with a selective blockade of the α1A-adrenoceptor subtype over the α1B-subtype [1].

α1A antagonist: derivative data
Class-level
Derivatives (HBK‑16–19) ED50 0.18–0.21 mg/kg vs. carvedilol 0.36 mg/kg in arrhythmia model.
Scaffold may support α1A-selective tool design
Derivative data; extrapolation requires review
α1A-Adrenoceptor Antiarrhythmic Cardiovascular Pharmacology Structure-Activity Relationship

Formulation and Handling: N-(2-Methoxyphenyl)piperazine Hydrochloride Salt vs. Free Base

The hydrochloride salt form of N-(2-methoxyphenyl)piperazine (CAS 66373-53-3) offers distinct advantages in solubility and stability over its free base counterpart (CAS 35386-24-4), which are critical for reproducible experimental workflows. The hydrochloride salt is soluble in DMSO and methanol, whereas the free base is soluble in chloroform, ethyl acetate, and methanol but insoluble in water . More importantly, the hydrochloride salt is hygroscopic and should be stored under inert gas at -20°C for long-term stability, while the free base is air-sensitive and typically stored at room temperature . The melting point of the hydrochloride salt is sharply defined at 213–216°C (lit.), providing a clear metric for identity and purity, whereas the free base is a liquid after melting .

HCl salt vs. free base handling
Data to verify
HCl: DMSO/methanol soluble, hygroscopic, -20°C, mp 213–216°C. Free base: chloroform/ethyl acetate, air-sensitive.
Salt form selection influences assay preparation
Supplier specifications; verify for critical workflows
Solubility Stability Formulation Hydrochloride Salt

Optimal Research and Industrial Applications for N-(2-Methoxyphenyl)piperazine Hydrochloride (CAS 66373-53-3)


Development of Selective Dopamine D3 Receptor Ligands for Neurological and Psychiatric Disorders

Procure N-(2-Methoxyphenyl)piperazine hydrochloride as the core scaffold for designing novel compounds targeting the dopamine D3 receptor. The 2-methoxyphenyl moiety, when attached to the piperazine core, provides a privileged starting point for achieving high D3 affinity (Ki < 1 nM) and exceptional selectivity over the D2 receptor (selectivity ratio > 100). This is particularly valuable in programs aimed at treating schizophrenia, Parkinson's disease, and substance abuse disorders, where D3-selective modulation is hypothesized to offer therapeutic benefits with reduced extrapyramidal side effects [1].

In Vivo Behavioral Pharmacology Studies of Serotonergic and Anxiolytic Pathways

Utilize N-(2-Methoxyphenyl)piperazine hydrochloride as a reference tool compound in rodent behavioral models, such as the isolation-induced aggression test or the conditioned avoidance response assay. Its established in vivo activity profile, which parallels that of the clinical anxiolytic buspirone, makes it a reliable comparator for evaluating the efficacy and potency of new chemical entities acting on the 5-HT1A receptor [2]. The hydrochloride salt form is recommended for these studies due to its improved aqueous solubility and ease of formulation for intraperitoneal or oral administration .

Synthesis of Novel Antidepressant Candidates via 4-Substitution of the Piperazine Core

Employ N-(2-Methoxyphenyl)piperazine hydrochloride as a versatile synthetic intermediate for the preparation of 4-substituted derivatives with dual 5-HT1A/5-HT7 receptor activity. Literature precedence demonstrates that functionalization at the piperazine nitrogen can yield compounds with sub-nanomolar affinity for the 5-HT1A receptor (Ki < 1 nM) and significant antidepressant-like effects in the forced swim test (FST) [3]. The hydrochloride salt provides a stable and easily handled starting material for these diverse synthetic transformations, including N-alkylation and aza-Michael additions .

Forensic Toxicology and Reference Standard Applications

Use high-purity N-(2-Methoxyphenyl)piperazine hydrochloride as a certified reference standard for the identification and quantification of oMeOPP in forensic and toxicological samples. This compound, a known metabolite of some antipsychotics and a component found in illicit drug mixtures, requires accurate analytical standards for LC-MS/MS and GC-MS methods . The defined melting point (213-216°C) and availability with a certificate of analysis (CoA) ensure traceability and reliability in regulatory and clinical toxicology laboratories .

Application
Selection Property
Validation Focus
Dopamine D3 receptor ligand discovery
2‑Methoxyphenyl scaffold for D3 selectivity
D3 vs. D2 binding assays
Serotonergic behavioral pharmacology
Reported 5‑HT1A-mediated anxiolytic-like profile
Behavioral model endpoint response
Antidepressant candidate synthesis
4‑Substitution chemistry on piperazine core
5‑HT1A/5‑HT7 dual activity screening
Forensic reference standard
Defined melting point and CoA availability
LC‑MS/MS method calibration
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